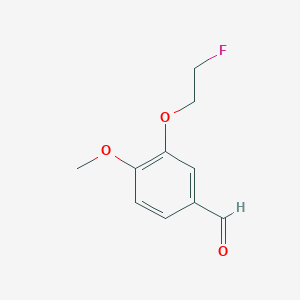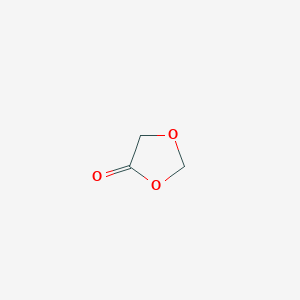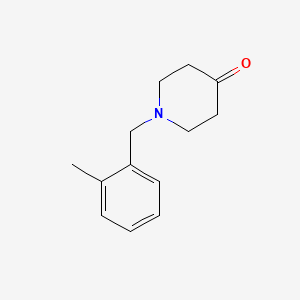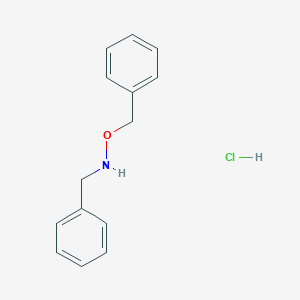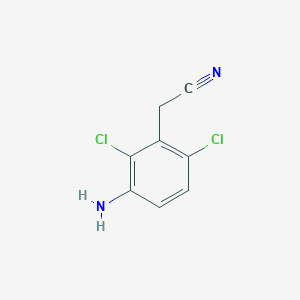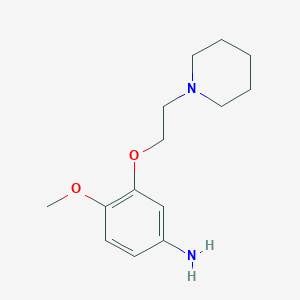
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is an organic compound that features a methoxy group, a piperidine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2-chloroethylpiperidine.
Nucleophilic Substitution: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Applications De Recherche Scientifique
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-(piperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the aniline ring.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains an aldehyde group instead of an aniline moiety.
4-Methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a benzaldehyde group.
Uniqueness
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, piperidine ring, and aniline moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
170229-79-5 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-methoxy-3-(2-piperidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-6-5-12(15)11-14(13)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Clé InChI |
KTSZNTFCOMFPLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)OCCN2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
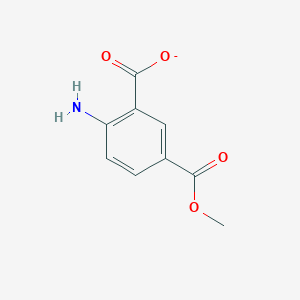
![2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)
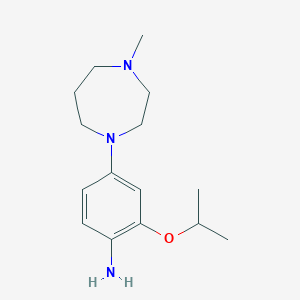
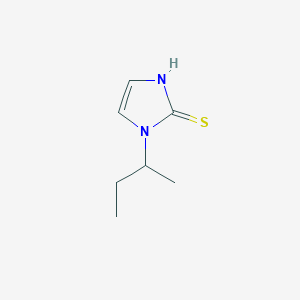
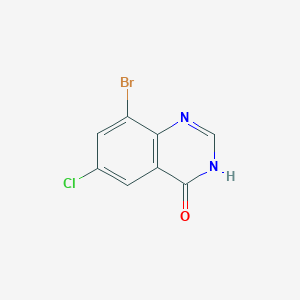
![1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine](/img/structure/B8650023.png)
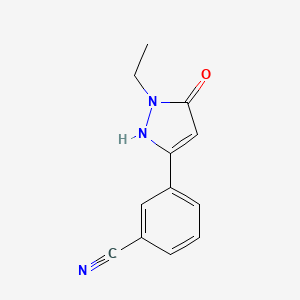
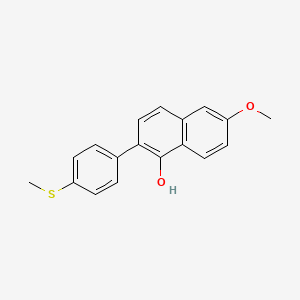
![2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate](/img/structure/B8650043.png)
